molecular formula C8H15NO B2408856 {3-Aminobicyclo[2.2.1]heptan-2-yl}methanol CAS No. 1132677-91-8

{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol

Cat. No.: B2408856
CAS No.: 1132677-91-8
M. Wt: 141.214
InChI Key: QGMMKSUHQMVLRO-UHFFFAOYSA-N
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Description

{3-Aminobicyclo[221]heptan-2-yl}methanol is a bicyclic compound with the molecular formula C8H15NO It is characterized by a bicyclo[221]heptane structure with an amino group at the 3-position and a hydroxymethyl group at the 2-position

Scientific Research Applications

{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and using protective gloves/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Aminobicyclo[2.2.1]heptan-2-yl}methanol typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Amination: The norbornene undergoes an amination reaction to introduce the amino group at the 3-position.

    Hydroxymethylation: The resulting compound is then subjected to hydroxymethylation to introduce the hydroxymethyl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {3-Aminobicyclo[2.2.1]heptan-2-yl}methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: It can participate in substitution reactions where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A bicyclic hydrocarbon with a similar structure but lacking functional groups.

    Norbornene: A bicyclic compound with a double bond, used as a starting material in the synthesis of {3-Aminobicyclo[2.2.1]heptan-2-yl}methanol.

    Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups at the 2- and 3-positions.

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxymethyl group on the bicyclic framework. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-amino-2-bicyclo[2.2.1]heptanyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8-6-2-1-5(3-6)7(8)4-10/h5-8,10H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMMKSUHQMVLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132677-91-8
Record name {3-aminobicyclo[2.2.1]heptan-2-yl}methanol
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